N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide
Description
N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a dicyclopropylmethyl group
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-24-18-7-3-2-5-16(18)17-6-4-12-22(17)13-19(23)21-20(14-8-9-14)15-10-11-15/h2-3,5,7,14-15,17,20H,4,6,8-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZDQHALGDBTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2CC(=O)NC(C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.
Introduction of the dicyclopropylmethyl group: This could be done through alkylation reactions using dicyclopropylmethyl halides or similar reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction reactions could target the carbonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halides, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating the activity of specific receptors in the body.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal transduction: Affecting cellular signaling pathways to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide
- N-(dicyclopropylmethyl)-2-[2-(2-hydroxyphenyl)pyrrolidin-1-yl]acetamide
- N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)piperidin-1-yl]acetamide
Uniqueness
N-(dicyclopropylmethyl)-2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]acetamide may have unique properties due to the presence of the dicyclopropylmethyl group, which can influence its steric and electronic characteristics, potentially leading to unique biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
